4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid
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Overview
Description
4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol It is characterized by the presence of a quinoline ring fused with a butanoic acid moiety, making it a unique structure in the realm of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid typically involves the condensation of a quinoline derivative with a butanoic acid precursor. One common method involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with succinic anhydride under acidic conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinoline compounds .
Scientific Research Applications
4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline structure but differ in their functional groups and biological activities.
Quinoline-2,4-diones: These compounds have a similar core structure but exhibit different chemical reactivity and applications.
Uniqueness
4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further study .
Properties
IUPAC Name |
4-oxo-4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-11(4-6-13(17)18)9-1-3-10-8(7-9)2-5-12(16)14-10/h1,3,7H,2,4-6H2,(H,14,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWAKYZBSMSPFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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